molecular formula C11H13F B144555 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene CAS No. 133367-98-3

1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene

Cat. No. B144555
M. Wt: 164.22 g/mol
InChI Key: WGKCXMSQAOAXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene, also known as FEB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FEB is a derivative of benzene and is classified as an arylalkene. It is a colorless liquid with a molecular weight of 162.22 g/mol and a boiling point of 100-101°C.

Mechanism Of Action

The mechanism of action of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is not fully understood, but it is believed to act as a nucleophile in organic reactions. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is also known to undergo addition reactions with various electrophiles, such as aldehydes and ketones.

Biochemical And Physiological Effects

Limited research has been conducted on the biochemical and physiological effects of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene. However, studies have shown that 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in lab experiments is its high reactivity, which allows for efficient synthesis of organic molecules. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is also relatively easy to handle and has low toxicity, making it a safe option for researchers. However, one limitation of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the use of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in scientific research. One area of interest is the development of new materials, such as organic semiconductors and light-emitting diodes. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene may also be used in the synthesis of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in organic chemistry.

Synthesis Methods

1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene can be synthesized through a variety of methods, including the reaction of 1,4-dihalobenzene with a fluoroalkene in the presence of a palladium catalyst. Other methods involve the use of Grignard reagents or the reduction of nitrobenzene with a fluoroalkene.

Scientific Research Applications

1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has shown promising results in various scientific research applications. It has been used as a ligand in metal-catalyzed cross-coupling reactions, which are important in the synthesis of organic molecules. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has also been used in the development of new materials, such as conducting polymers and liquid crystals.

properties

CAS RN

133367-98-3

Product Name

1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene

Molecular Formula

C11H13F

Molecular Weight

164.22 g/mol

IUPAC Name

1-(1-fluoroethenyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C11H13F/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,3H2,1-2H3

InChI Key

WGKCXMSQAOAXIM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=C)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=C)F

synonyms

Benzene, 1-(1-fluoroethenyl)-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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